![molecular formula C15H17NOS B12242450 5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12242450.png)
5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, as an antitubulin agent, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring and exhibit diverse biological activities.
Triazoles: Known for their stability and wide range of biological activities.
Uniqueness
5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NOS |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C15H17NOS/c1-17-14-4-2-3-12(9-14)10-16-7-5-15-13(11-16)6-8-18-15/h2-4,6,8-9H,5,7,10-11H2,1H3 |
InChI Key |
APRNTZNTWGGMST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
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